
(S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the difluoromethoxy group and the chiral center at the ethanamine moiety makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-(difluoromethoxy)benzaldehyde.
Formation of Chiral Intermediate: The aldehyde is subjected to a chiral amine, such as (S)-1-phenylethylamine, under reductive amination conditions to form the chiral intermediate.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The chiral center plays a crucial role in determining the compound’s stereospecific interactions and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with potentially different biological activities.
1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine hydrochloride: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.
1-(3-(Methoxy)phenyl)ethan-1-amine hydrochloride: A compound with a methoxy group, lacking the fluorine atoms.
Uniqueness
(S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. The chiral center also adds to its uniqueness, as it can exhibit enantioselective interactions in biological systems.
Propiedades
Fórmula molecular |
C9H12ClF2NO |
|---|---|
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
(1S)-1-[3-(difluoromethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(12)7-3-2-4-8(5-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m0./s1 |
Clave InChI |
CWWAOZJYKZZKQB-RGMNGODLSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC=C1)OC(F)F)N.Cl |
SMILES canónico |
CC(C1=CC(=CC=C1)OC(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)
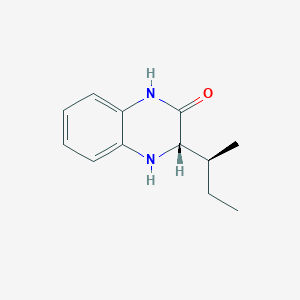
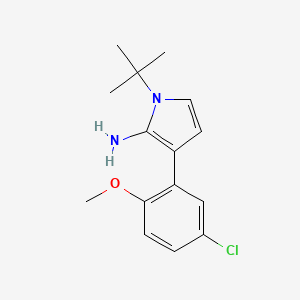

![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)

![(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B15051669.png)
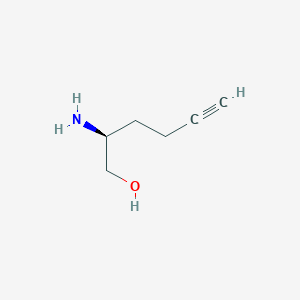

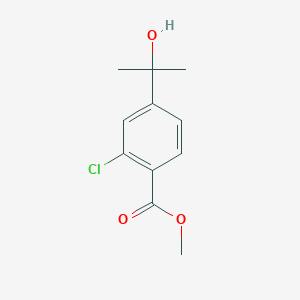

![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
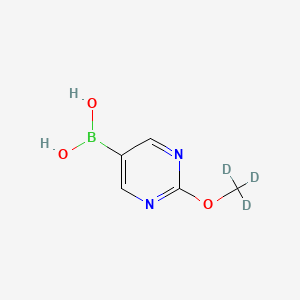
![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
